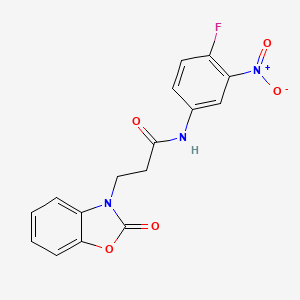

N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

Übersicht

Beschreibung

N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide, also known as NFBT, is a novel small molecule drug candidate that has recently been the subject of scientific research. NFBT has been studied for its potential to be used as a therapeutic agent in a variety of diseases and conditions. NFBT is a member of the benzoxazole family of compounds, which are known to have a variety of biological activities. In particular, NFBT has been studied for its ability to act as an agonist of the G-protein coupled receptor, GPR119, which is involved in the regulation of glucose homeostasis.

Wissenschaftliche Forschungsanwendungen

N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been studied for its potential to be used as a therapeutic agent in a variety of diseases and conditions. In particular, N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been studied for its ability to act as an agonist of the G-protein coupled receptor, GPR119, which is involved in the regulation of glucose homeostasis. In animal studies, N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been shown to reduce blood glucose levels, as well as decrease food intake and body weight. N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has also been studied for its potential to be used as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammation. N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has also been studied for its potential to be used as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

Wirkmechanismus

N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide acts as an agonist of the G-protein coupled receptor, GPR119. Upon binding to GPR119, N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide activates the receptor, which leads to the activation of downstream signaling pathways. These downstream signaling pathways are involved in the regulation of glucose homeostasis, as well as the inhibition of inflammation and the inhibition of cancer cell growth. In addition, N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.

Biochemical and Physiological Effects

N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been studied for its potential to be used as a therapeutic agent in a variety of diseases and conditions. In animal studies, N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been shown to reduce blood glucose levels, as well as decrease food intake and body weight. N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has also been studied for its potential to be used as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammation. N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has also been studied for its potential to be used as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide in laboratory experiments include its low cost, ease of synthesis, and low toxicity. Additionally, N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been shown to be effective at activating GPR119 and downstream signaling pathways, which makes it an ideal compound to study in laboratory experiments. The limitations of using N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide in laboratory experiments include its short half-life and its lack of selectivity for GPR119. Additionally, N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has not been extensively studied in humans, so its safety and efficacy in humans is still unknown.

Zukünftige Richtungen

For research on N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide include further investigation of its mechanism of action, its potential to be used as a therapeutic agent in humans, and its potential to be used as an adjuvant therapy in combination with other drugs. Additionally, further studies are needed to investigate the potential of N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide to be used as an anti-inflammatory and anti-cancer agent. Finally, further studies are needed to investigate the potential of N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide to be used as a treatment for metabolic disorders, such as type 2 diabetes.

Synthesemethoden

N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been synthesized using a variety of methods, including the Knoevenagel condensation and the Biginelli reaction. In the Knoevenagel condensation, 4-fluoro-3-nitrophenyl acetate is reacted with 2-oxo-2,3-dihydro-1,3-benzoxazol-3-ylpropanamide in the presence of a base, such as potassium carbonate. The Biginelli reaction involves the reaction of acetoacetate, urea, and aldehyde in the presence of a base, such as sodium carbonate. The Biginelli reaction is a more efficient method for the synthesis of N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide, as it requires fewer steps and produces higher yields.

Eigenschaften

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O5/c17-11-6-5-10(9-13(11)20(23)24)18-15(21)7-8-19-12-3-1-2-4-14(12)25-16(19)22/h1-6,9H,7-8H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGYYQIWDDQPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301180577 | |

| Record name | N-(4-Fluoro-3-nitrophenyl)-2-oxo-3(2H)-benzoxazolepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301180577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

862827-53-0 | |

| Record name | N-(4-Fluoro-3-nitrophenyl)-2-oxo-3(2H)-benzoxazolepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862827-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluoro-3-nitrophenyl)-2-oxo-3(2H)-benzoxazolepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301180577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-ethoxyethyl)-1,7-dimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417230.png)

![9-(3-chloro-4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6417238.png)

![3-[(3-chlorophenyl)methyl]-8-cyclopentyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417245.png)

![5-chloro-1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B6417252.png)

![N-[4-({4-[(4-methylpiperidin-1-yl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B6417255.png)

![6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B6417269.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide](/img/structure/B6417274.png)

![1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6417303.png)

![2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide](/img/structure/B6417321.png)

![2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B6417340.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzene-1-sulfonamide](/img/structure/B6417344.png)